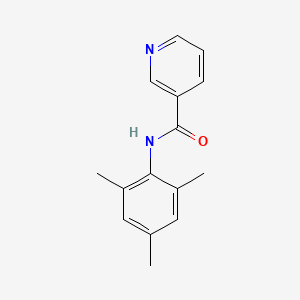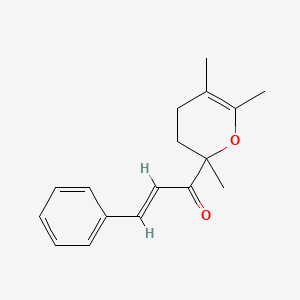
3-phenyl-1-(2,5,6-trimethyl-3,4-dihydro-2H-pyran-2-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-1-(2,5,6-trimethyl-3,4-dihydro-2H-pyran-2-yl)-2-propen-1-one is a natural compound that has attracted the attention of researchers due to its potential therapeutic properties. This compound is commonly known as curcumin, which is derived from the rhizome of the turmeric plant. Curcumin has been used in traditional medicine for centuries, and recent scientific studies have shown that it has a wide range of health benefits.
作用機序
Curcumin exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes that promote inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also activates various signaling pathways that are involved in cell survival, growth, and differentiation. Curcumin has been shown to modulate the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. Curcumin also inhibits the growth and proliferation of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been shown to improve cognitive function and memory in patients with Alzheimer's disease.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under various conditions, making it suitable for use in various assays. However, curcumin has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. It also has low stability in acidic and alkaline conditions, which can affect its activity.
将来の方向性
There are several future directions for research on curcumin. One area of research is the development of curcumin analogs that have improved bioavailability and stability. Another area of research is the use of curcumin in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more studies are needed to fully understand the mechanisms of action of curcumin and its potential therapeutic applications.
合成法
Curcumin can be synthesized through various methods, including extraction from the turmeric plant, chemical synthesis, and microbial synthesis. The most common method of synthesis is extraction from the turmeric plant. The rhizome is ground into a powder, and curcumin is extracted using solvents such as ethanol or acetone. Chemical synthesis involves the reaction of various chemicals to produce curcumin, while microbial synthesis involves the use of microorganisms to produce the compound.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic properties. Research has shown that curcumin has anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. It has been used in the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and arthritis.
特性
IUPAC Name |
(E)-3-phenyl-1-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-13-11-12-17(3,19-14(13)2)16(18)10-9-15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNECYXBCOQYXIF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(CC1)(C)C(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(CC1)(C)C(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5375200.png)
![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)
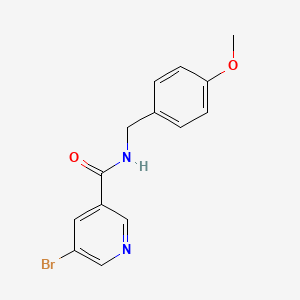
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5375226.png)
![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5375235.png)
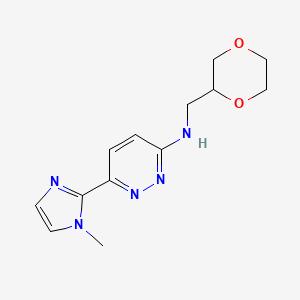
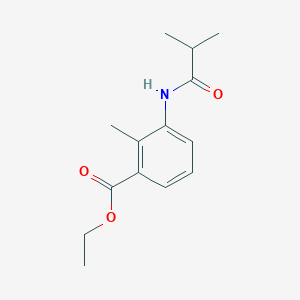
![N-cyclopropyl-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375258.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5375265.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide](/img/structure/B5375278.png)

![2,4-dimethoxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5375293.png)
